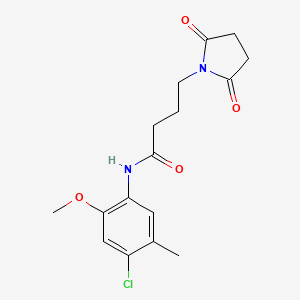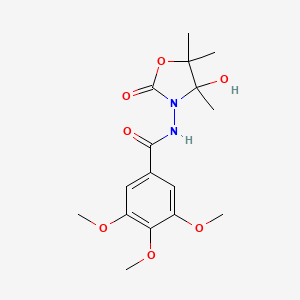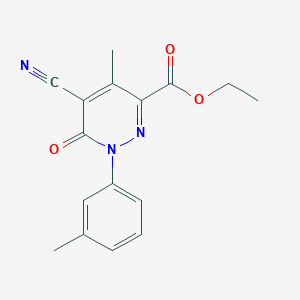![molecular formula C23H16N2O6 B4681446 4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4681446.png)
4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like 4-(5-{[1-(4-Methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid often involves multi-step synthetic routes. These routes may include the formation of intermediate compounds, application of catalysts, and specific reaction conditions to achieve the desired product. A related synthesis process involves the creation of azo-benzoic acids through a series of reactions confirmed using various spectroscopic techniques (Baul et al., 2009). Such methodologies can provide insights into the possible synthetic approaches for the compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been characterized using various techniques. X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed to elucidate the molecular geometry, bonding patterns, and electronic structure of such complex molecules (Tzimopoulos et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups and molecular structure. Azo compounds, for example, exhibit tautomerism and can undergo acid-base dissociation depending on the solvent and pH conditions, which could be relevant for understanding the chemical behavior of the target compound (Baul et al., 2009).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structures. For compounds with complex structures like this compound, these properties can be quite unique and require detailed experimental studies to fully understand. Studies on related compounds provide valuable insights into how molecular symmetry, intermolecular interactions, and solvate formation can influence the physical properties of such compounds (Singh & Baruah, 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards other chemicals, stability under various conditions, and potential for further functionalization, are crucial for its application in synthesis and material science. The study of related compounds and their reactions, such as the formation of pyrimidinones and their derivatives through various synthetic routes, can shed light on the chemical properties of the compound (Tolkunov et al., 2013).
Zukünftige Richtungen
Future research on this compound could involve exploring its potential biological or pharmacological activity, given the presence of several functional groups that are often found in biologically active compounds. Further studies could also investigate its physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
4-[5-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-13-2-8-16(9-3-13)25-21(27)18(20(26)24-23(25)30)12-17-10-11-19(31-17)14-4-6-15(7-5-14)22(28)29/h2-12H,1H3,(H,28,29)(H,24,26,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPBRWBBAGASA-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[4-(phenylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681367.png)

![1-[(2-bromo-4,6-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4681389.png)
![2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4681394.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4681395.png)

![2-[(5-bromo-2-thienyl)carbonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4681400.png)




![2-(methylthio)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4681443.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4681450.png)
